
N-(3-Aminophenyl)-2-(4-chlorophenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Aminophenyl)-2-(4-chlorophenoxy)acetamide (NAPCA) is an aminophenoxyacetamide compound that has been used in a wide variety of scientific research applications. NAPCA is useful for its ability to be synthesized in a variety of ways, as well as its biochemical and physiological effects on living organisms.
Aplicaciones Científicas De Investigación
Synthesis and Molecular Docking Analysis : One derivative, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, was synthesized and its structure elucidated using spectroscopic techniques. Its anticancer activity was explored through in silico modeling, targeting the VEGFr receptor. This study highlights the compound's potential as an anticancer agent and provides a basis for understanding the structural features relevant to its activity (Sharma et al., 2018).
Anti-inflammatory Drug Synthesis and Molecular Docking : Another related compound, N-(2-(2-(4-Chlorophenoxy)acetamido)phenyl)-2-carboxamide-1H-indole, was synthesized, demonstrating the versatility of N-(3-Aminophenyl)-2-(4-chlorophenoxy)acetamide derivatives in drug development. This compound's anti-inflammatory activity was confirmed through in silico modeling, targeting cyclooxygenase domains COX-1 and 2 (Al-Ostoot et al., 2020).
Potential Pesticides : Derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide were characterized by X-ray powder diffraction, suggesting their application as potential pesticides. This research extends the applicability of such compounds beyond medicinal chemistry into agricultural science (Olszewska et al., 2009).
Antitumor Activity of Derivatives : The synthesis of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, using a structure related to N-(3-Aminophenyl)-2-(4-chlorophenoxy)acetamide, showed considerable anticancer activity against certain cancer cell lines. This further underscores the potential of such compounds in the development of anticancer drugs (Yurttaş et al., 2015).
Propiedades
IUPAC Name |
N-(3-aminophenyl)-2-(4-chlorophenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c15-10-4-6-13(7-5-10)19-9-14(18)17-12-3-1-2-11(16)8-12/h1-8H,9,16H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPVXEDOTNRGCEK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)COC2=CC=C(C=C2)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Aminophenyl)-2-(4-chlorophenoxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

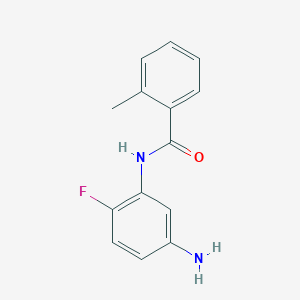

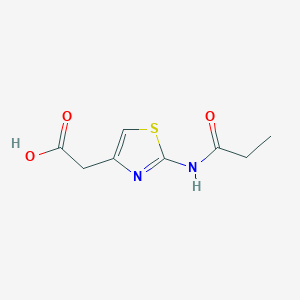

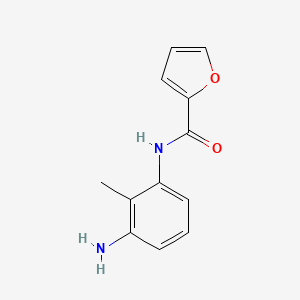

![[6-(2,6-Dimethylmorpholin-4-yl)pyridin-3-yl]methanamine](/img/structure/B1341219.png)
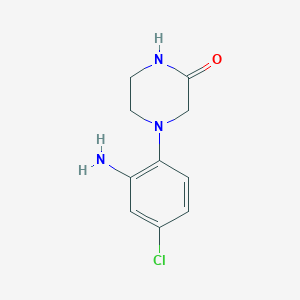
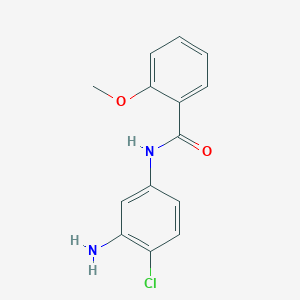
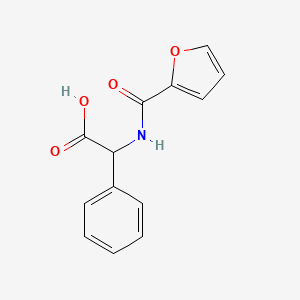
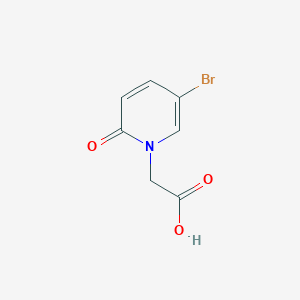
![1-Butyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1341252.png)

